molecular formula C23H24N4O5S B11213951 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Número de catálogo: B11213951
Peso molecular: 468.5 g/mol
Clave InChI: AJRSPEWFGGKNRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a quinazolinone derivative featuring a fused [1,3]dioxolo ring system, a sulfanylidene (C=S) group at position 6, and a 3-oxopropyl chain linked to a 4-(2-methoxyphenyl)piperazine moiety. The dioxolane ring may enhance metabolic stability, while the sulfanylidene group could influence electron distribution and binding affinity.

Propiedades

Fórmula molecular

C23H24N4O5S

Peso molecular

468.5 g/mol

Nombre IUPAC

7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C23H24N4O5S/c1-30-18-5-3-2-4-17(18)25-8-10-26(11-9-25)21(28)6-7-27-22(29)15-12-19-20(32-14-31-19)13-16(15)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33)

Clave InChI

AJRSPEWFGGKNRX-UHFFFAOYSA-N

SMILES canónico

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origen del producto

United States

Actividad Biológica

The compound 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one represents a novel structure in medicinal chemistry. Its unique functional groups suggest potential biological activities, particularly in the modulation of neurotransmitter systems and other therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure with various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC24H28N4O5S
Molecular Weight452.56 g/mol
IUPAC Name7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). Preliminary studies suggest that it may act as an antagonist for serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive processes.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound's structural similarity to known serotonin receptor ligands suggests it may influence serotonin signaling pathways.
  • Dopaminergic Activity : Given the piperazine moiety's prevalence in dopamine receptor interactions, the compound may also exhibit dopaminergic effects.
  • Antioxidant Properties : The presence of sulfanylidene groups could confer antioxidant capabilities, potentially protecting against oxidative stress.

Biological Activity Studies

Several studies have evaluated the biological activity of compounds structurally similar to 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.

Case Study 1: Serotonin Receptor Binding Affinity

A study assessed a related compound's binding affinity to the serotonin 5-HT7 receptor. The results indicated a Ki value of 2.6 nM for a similar piperazine derivative, suggesting high affinity for serotonin receptors . This indicates that our compound might have comparable or enhanced binding properties due to structural similarities.

Case Study 2: Neuroprotective Effects

Research involving piperazine derivatives has shown neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. These findings suggest that compounds with similar structures could mitigate neurodegeneration .

Therapeutic Potential

Given its biological activity profile, 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one has potential therapeutic applications in:

  • Psychiatric Disorders : As a modulator of serotonin and dopamine systems, it may be beneficial in treating depression and anxiety disorders.
  • Neurodegenerative Diseases : Its antioxidant properties could make it a candidate for further research in conditions like Alzheimer's disease.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a quinazolinone core, dioxolane ring, and substituted piperazine. Below is a comparative analysis with structurally related compounds:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences
Target Compound C₂₅H₂₆N₄O₅S* ~494.57* Quinazolinone, dioxolane, sulfanylidene, 2-methoxyphenylpiperazine Reference compound for comparison.
7-{6-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one (K284-5206) C₂₆H₃₀N₄O₅S 510.61 Quinazolinone, dioxolane, sulfanylidene, 3-methoxyphenylpiperazine Longer oxohexyl chain (vs. oxopropyl); methoxy group at phenyl C3 (vs. C2).
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) C₂₇H₃₂N₄O₂ 444.58 Diazaspirodecane dione, phenylpiperazine Spirocyclic core replaces quinazolinone; lacks dioxolane and sulfanylidene groups.
3-(Pyridin-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one C₁₄H₁₂N₄O 260.27 Pyrazoloquinazolinone, pyridine Simpler scaffold; lacks piperazine and dioxolane.

* Calculated based on structural similarity to K284-5206 ().

Pharmacological and Physicochemical Insights

  • Chain Length and Substituent Position: K284-5206 () has a longer oxohexyl chain and a 3-methoxyphenylpiperazine group compared to the target compound’s oxopropyl and 2-methoxyphenylpiperazine. The longer chain may increase lipophilicity (logP ~3.2 vs.
  • Piperazine Substitution : The 2-methoxyphenyl group in the target compound may confer selectivity for serotonin receptors (5-HT₁A/2A) over dopamine D₂ receptors, as meta-substituted analogs (e.g., 3-methoxy in K284-5206) often show distinct binding profiles .
  • Core Modifications : Compounds like 13 () lack the dioxolane and sulfanylidene groups, which are critical for the target compound’s conformational rigidity and electronic properties. This may reduce metabolic stability compared to the dioxolane-containing analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.